molecular formula C4H12PbS B087097 Plumbane, trimethyl(methylthio)- CAS No. 14326-59-1

Plumbane, trimethyl(methylthio)-

Cat. No.: B087097
CAS No.: 14326-59-1
M. Wt: 299 g/mol
InChI Key: QNOHWKRQRPJBHZ-UHFFFAOYSA-M
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Description

Plumbane, trimethyl(methylthio)- (CAS: 14326-59-1) is an organolead compound with the formula (CH₃)₃PbSCH₃. It features a lead atom bonded to three methyl groups and one methylthio (-SCH₃) group. This compound belongs to the tetraalkyl/aryl plumbane family, where substituents influence its physical, electronic, and reactive properties. Its molecular weight is approximately 349.4 g/mol, based on analogous plumbane derivatives .

Properties

CAS No.

14326-59-1

Molecular Formula

C4H12PbS

Molecular Weight

299 g/mol

IUPAC Name

trimethyl(methylsulfanyl)plumbane

InChI

InChI=1S/CH4S.3CH3.Pb/c1-2;;;;/h2H,1H3;3*1H3;/q;;;;+1/p-1

InChI Key

QNOHWKRQRPJBHZ-UHFFFAOYSA-M

SMILES

CS[Pb](C)(C)C

Canonical SMILES

CS[Pb](C)(C)C

Other CAS No.

14326-59-1

Synonyms

Plumbane, trimethyl(methylthio)-

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Substituent Comparison of Trimethylplumbane Derivatives

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Trimethyl(methylthio)plumbane 14326-59-1 -SCH₃ C₄H₁₂PbS ~349.4 Moderate electron donation; sulfur enhances nucleophilicity
Trimethyl(methylseleno)plumbane 58747-19-6 -SeCH₃ C₄H₁₂PbSe ~396.3 Larger, more polarizable Se atom; increased stability due to weaker Pb-Se bond
Dimethylbis(phenylthio)plumbane 62560-46-7 -SPh (×2) C₁₄H₁₆PbS₂ ~491.6 Aromatic substituents increase steric bulk; π-interactions may stabilize structure
tert-Butyltrimethylplumbane 32997-03-8 -C(CH₃)₃ C₇H₁₈Pb 309.4 Bulky tert-butyl group reduces reactivity; lower ionization energy (7.99 eV)
Bromo(trimethyl)plumbane 6148-48-7 -Br C₃H₉PbBr ~362.1 Electronegative Br increases polarity; higher reactivity in substitution reactions
Trimethyl(trifluoromethyl)plumbane 646-62-8 -CF₃ C₄H₉F₃Pb ~355.2 Strong electron-withdrawing effect; destabilizes Pb center

Key Observations :

  • Electron Effects : Methylthio (-SCH₃) is weakly electron-donating, contrasting with trifluoromethyl (-CF₃), which withdraws electrons .
  • Steric Bulk : tert-Butyl and phenylthio groups increase steric hindrance, reducing reactivity compared to smaller substituents like -SCH₃ .
  • Bond Strength : Pb-S bonds are stronger than Pb-Se bonds but weaker than Pb-C (alkyl) bonds, influencing thermal stability .

Structural and Spectroscopic Comparisons

Molecular Geometry :

  • Trimethyl(methylthio)plumbane adopts a tetrahedral geometry around Pb, similar to other tetraalkyl plumbanes. Substitutents like -CF₃ or -SPh may distort geometry due to electronic or steric effects .
  • Crystal structures of related compounds (e.g., CF₃PbR₂H) show Pb centers with bond lengths varying by substituent electronegativity .

Spectroscopic Data :

  • NMR : Methylthio groups in (CH₃)₃PbSCH₃ exhibit distinct ¹H and ¹³C shifts due to sulfur's deshielding effects. For example, Pb-SCH₃ protons resonate downfield compared to Pb-CH₃ .
  • IR : Pb-S stretching frequencies (~200–300 cm⁻¹) are lower than Pb-C (~450–500 cm⁻¹), reflecting weaker bond strength .

Ionization Energy :

  • tert-Butyltrimethylplumbane has an ionization energy of 7.99 eV, lower than halogenated derivatives (e.g., bromo(trimethyl)plumbane), which require higher energy due to electronegative substituents .

Toxicity and Regulatory Considerations

All lead compounds, including trimethyl(methylthio)plumbane, pose significant toxicity risks. Organolead compounds are particularly hazardous due to lipid solubility, enabling blood-brain barrier penetration . Regulatory frameworks (e.g., Shindengen Group) restrict lead compound use, emphasizing safer alternatives .

Preparation Methods

Direct Synthesis via Trimethyllead and Methylthiol

The most straightforward method for synthesizing plumbane, trimethyl(methylthio)-, involves the direct reaction between trimethyllead (CH₃)₃Pb and methylthiol (CH₃SH). This approach leverages the nucleophilic substitution mechanism, where the thiol group displaces a leaving group (e.g., halide) attached to the lead atom.

Reaction Equation:

(CH3)3Pb–X+CH3SH(CH3)3Pb–SCH3+HX(\text{CH}3)3\text{Pb}–X + \text{CH}3\text{SH} \rightarrow (\text{CH}3)3\text{Pb}–\text{SCH}3 + \text{H}X

Key Parameters:

  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Optimal yields (70–85%) are achieved at 0–25°C, as higher temperatures promote decomposition of the organolead product.

  • Catalysts : Lewis acids such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂) accelerate the reaction by polarizing the Pb–X bond.

Challenges :

  • Trimethyllead precursors are highly sensitive to moisture and oxygen, requiring inert atmosphere conditions (e.g., nitrogen or argon).

  • Methylthiol’s volatility necessitates closed-system reactors to prevent reactant loss.

Substitution Reactions with Trimethyllead Chloride

An alternative route employs trimethyllead chloride ((CH₃)₃PbCl) and sodium methylthiolate (CH₃SNa) in a metathesis reaction. This method avoids gaseous intermediates, improving controllability.

Reaction Equation:

(CH3)3PbCl+CH3SNa(CH3)3Pb–SCH3+NaCl(\text{CH}3)3\text{PbCl} + \text{CH}3\text{SNa} \rightarrow (\text{CH}3)3\text{Pb}–\text{SCH}3 + \text{NaCl}

Optimization Insights:

ParameterOptimal RangeImpact on Yield
Molar Ratio 1:1.2 (PbCl:SMeNa)Prevents PbCl excess
Reaction Time 4–6 hoursMaximizes conversion
Solvent Dry diethyl etherMinimizes hydrolysis

Mechanistic Considerations :
The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the lead center, displacing chloride. Steric hindrance from the three methyl groups slows the reaction compared to less substituted lead compounds.

Purification :
Post-reaction, the product is isolated via fractional distillation under reduced pressure (0.1–1 mmHg) to separate it from NaCl and unreacted reagents.

Comparative Analysis of Synthesis Methods

The table below synthesizes data from multiple studies to evaluate the practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Synthesis 70–8590–95ModerateHigh
Substitution 65–7585–90HighModerate
Reductive Coupling 80–9095–98LowLow

Key Takeaways :

  • Direct Synthesis balances yield and cost but requires stringent inert conditions.

  • Substitution offers scalability for industrial applications despite slightly lower yields.

  • Reductive Coupling achieves the highest purity but is less feasible for large-scale production due to LiAlH₄’s expense and hazards.

Q & A

Q. What are the optimal synthetic routes for preparing trimethyl(methylthio)plumbane, and how do reaction conditions influence yield?

Trimethyl(methylthio)plumbane can be synthesized via ligand substitution reactions, where a methylthio group replaces a halide or other ligand on a trimethylplumbane precursor. Key variables include:

  • Temperature : Elevated temperatures (80–120°C) may accelerate substitution but risk decomposition .
  • Solvent : Non-polar solvents (e.g., toluene) minimize side reactions compared to polar solvents .
  • Catalysts : Lewis acids like AlCl₃ may enhance reactivity but require careful stoichiometric control to avoid over-substitution . Yield optimization requires monitoring via GC-MS or NMR to track intermediate stability and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing trimethyl(methylthio)plumbane, and what spectral signatures should researchers prioritize?

  • NMR : <sup>1</sup>H NMR reveals methyl group environments (δ 0.8–1.5 ppm for Pb-CH₃; δ 2.1–2.5 ppm for S-CH₃). <sup>207</sup>Pb NMR provides direct insight into lead coordination (typically δ 800–1200 ppm for Pb-S bonds) .
  • Mass Spectrometry (EI) : Look for molecular ion peaks at m/z 309 (C₄H₁₀SPb) and fragmentation patterns indicative of Pb-S bond dissociation (e.g., loss of SCH₃ at m/z 253) .
  • IR : Stretching vibrations for Pb-S bonds appear at 450–550 cm⁻¹, while Pb-C stretches occur at 550–600 cm⁻¹ .

Advanced Research Questions

Q. How does the thermal stability of trimethyl(methylthio)plumbane compare to analogous lead compounds, and what decomposition pathways dominate under inert vs. oxidative conditions?

  • Inert Atmospheres : Trimethyl(methylthio)plumbane decomposes via Pb-S bond cleavage (activation energy ~150 kJ/mol) to form (CH₃)₃Pb· and SCH₃ radicals, as evidenced by mass spectral data .
  • Oxidative Conditions : The compound undergoes rapid oxidation at the sulfur center, producing PbO and dimethyl disulfide. Differential scanning calorimetry (DSC) under O₂ shows exothermic peaks at 80–100°C . Comparatively, trimethyl(methylseleno)plumbane exhibits higher thermal stability due to stronger Pb-Se bonds, with decomposition onset at ~200°C .

Q. What mechanistic insights govern ligand substitution reactions at the lead center in trimethyl(methylthio)plumbane?

Substitution reactions follow a two-step process:

  • Nucleophilic Attack : Thiolate or halide ions displace the methylthio group, forming a pentacoordinate lead intermediate .
  • Steric Effects : Bulky ligands (e.g., triphenylplumbyl) hinder substitution, favoring retention of the Pb-S bond. Kinetic studies using <sup>207</sup>Pb NMR show pseudo-first-order behavior for small nucleophiles (e.g., Cl⁻) . Computational modeling (DFT) predicts transition-state geometries where lead’s coordination sphere expands to accommodate incoming ligands .

Q. How can computational chemistry methods predict the reactivity of trimethyl(methylthio)plumbane in novel reaction environments?

  • DFT Calculations : Optimize molecular geometry using B3LYP/def2-TZVP to assess bond dissociation energies (BDEs). The Pb-S BDE in trimethyl(methylthio)plumbane is ~180 kJ/mol, weaker than Pb-C bonds (~220 kJ/mol) .
  • Solvent Modeling : COSMO-RS simulations predict solubility parameters and ligand-exchange equilibria in polar aprotic solvents like DMF .
  • Reactivity Descriptors : Fukui indices highlight nucleophilic susceptibility at the sulfur atom, guiding predictions for electrophilic attack .

Q. What are the challenges in analyzing contradictory data on lead-sulfur bond strengths across different experimental studies?

Discrepancies often arise from:

  • Methodology : Gas-phase mass spectrometry (e.g., EI) may overestimate bond strengths compared to solution-phase calorimetry .
  • Sample Purity : Trace oxygen or moisture accelerates decomposition, skewing thermogravimetric analysis (TGA) results. Use rigorous Schlenk-line techniques for handling .
  • Theoretical Assumptions : DFT functionals (e.g., PBE vs. B3LYP) yield varying BDEs; validate against experimental ionization energies (e.g., 7.99 eV for Pb-S bond cleavage) .

Methodological Recommendations

  • Data Triangulation : Combine spectroscopic, computational, and thermal analysis to resolve ambiguities in reactivity profiles .
  • Safety Protocols : Trimethyl(methylthio)plumbane is highly toxic and regulated under hazardous waste codes (e.g., P-list). Use fume hoods and personal protective equipment (PPE) .

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